Hydrophobicity Differentiation: XLogP3 Comparison with Asn-Tyr Dipeptide
L-Proline, L-asparaginyl-L-tyrosyl- (Asn-Tyr-Pro) exhibits an XLogP3 value of -3.8, which is substantially less negative (i.e., more hydrophobic) than the XLogP3 of -5.0 computed for the dipeptide L-asparaginyl-L-tyrosine (Asn-Tyr) [1][2]. This difference of 1.2 log units is attributable to the addition of the L-proline residue at the C-terminus, which increases the aliphatic character of the molecule.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | -3.8 |
| Comparator Or Baseline | L-asparaginyl-L-tyrosine (Asn-Tyr): XLogP3 = -5.0 |
| Quantified Difference | ΔXLogP3 = +1.2 (target more hydrophobic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
This quantifiable hydrophobicity difference dictates reversed-phase HPLC retention time and solid-phase extraction recovery, making Asn-Tyr-Pro a distinct choice when chromatographic separation from the dipeptide or increased organic-phase solubility is required.
- [1] PubChem. Asn-Tyr-Pro, CID 145454307. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/145454307. View Source
- [2] PubChem. Asn-Tyr, CID 9900771. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9900771. View Source
